molecular formula C10H10N4O2 B6145327 ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate CAS No. 88010-91-7

ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Cat. No.: B6145327
CAS No.: 88010-91-7
M. Wt: 218.21 g/mol
InChI Key: FCSYWEHPHHOKOU-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C11H9N5O2. This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties, making them versatile in different chemical reactions .

Preparation Methods

The synthesis of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade solvents and catalysts .

Chemical Reactions Analysis

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

    Medicine: Researchers are exploring its use in drug development, particularly as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates.

    Industry: It is used in the synthesis of dyes, organic light-emitting materials, and ultraviolet protection agents[][4].

Mechanism of Action

The mechanism of action of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is unique due to its tetrazole ring, which provides distinct electronic properties compared to other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its combination of the ester group and the tetrazole ring, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

88010-91-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-7(4-6-8)9-11-13-14-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)

InChI Key

FCSYWEHPHHOKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Purity

95

Origin of Product

United States

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